

Development of Diarylbenzopyrimidine Reverse Transcriptase Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	Reverse transcriptase-IN-1	
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Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, with millions of people living with the virus worldwide.[1][2] A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][3] Consequently, HIV-1 RT is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of this therapy, valued for their high potency, specificity, and low cytotoxicity.[1][4]

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket adjacent to the RT active site, known as the NNRTI binding pocket (NNIBP).[1][3][5] This binding induces a conformational change that inhibits the enzyme's function.[3] The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine (ETR) and rilpivirine (RPV), has been particularly successful.[1][6][7] Building on this success, researchers have developed diarylbenzopyrimidine (DABP) derivatives, which have demonstrated potent inhibitory activity against both wild-type (WT) and drug-resistant strains of HIV-1.[1] This guide provides an in-depth overview of the development of DABP reverse transcriptase inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action

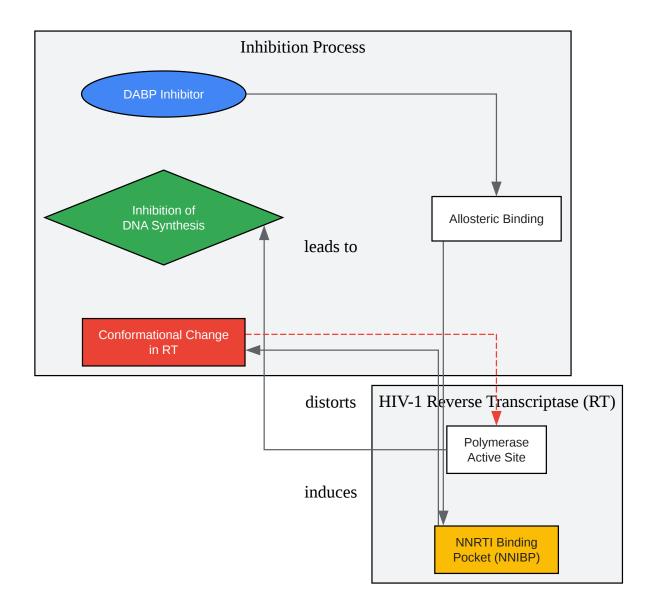


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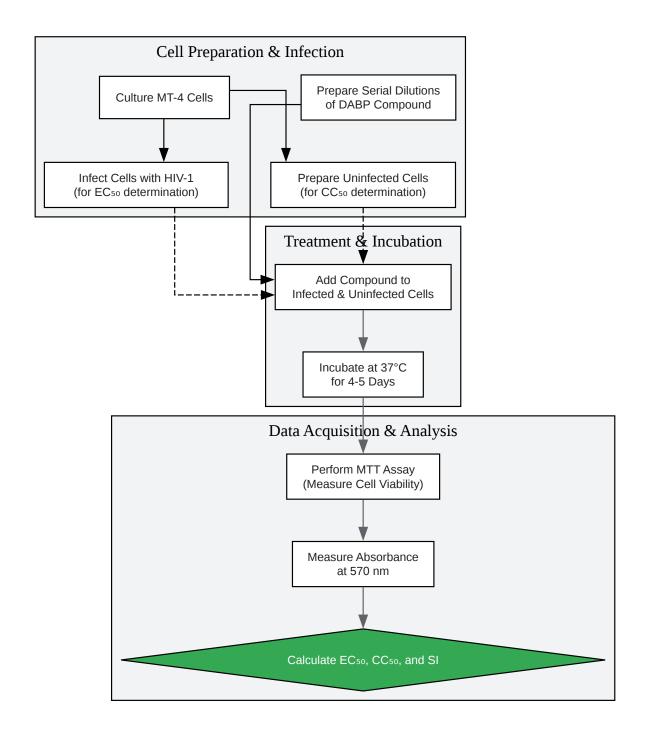
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Diarylbenzopyrimidine derivatives, like other NNRTIs, are non-competitive inhibitors of HIV-1 reverse transcriptase.[3] They do not bind at the enzyme's active site where nucleoside analogs compete with natural deoxynucleotide triphosphates. Instead, they bind to the allosteric NNRTI binding pocket located in the p66 subunit of the enzyme.[3][8] This binding event locks the enzyme in an inactive conformation, distorting the polymerase active site and preventing the synthesis of viral DNA.[3][5] The flexibility of second-generation NNRTIs like the DAPYs allows them to adapt to mutations within the binding pocket, a key factor in their effectiveness against resistant viral strains.[9][10]

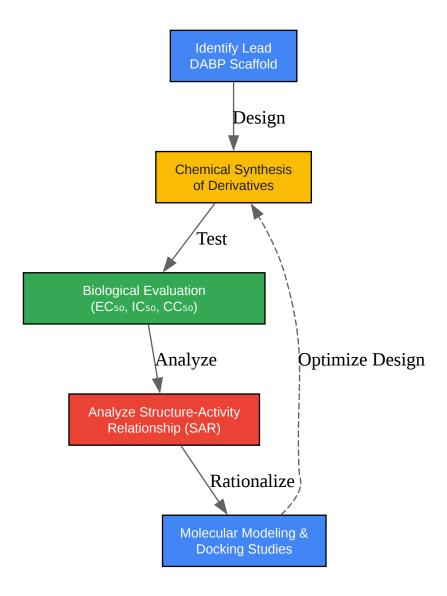












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